molecular formula C20H18ClN3O3 B2464690 3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyridine CAS No. 2034277-03-5

3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyridine

Cat. No.: B2464690
CAS No.: 2034277-03-5
M. Wt: 383.83
InChI Key: LIBRDJXTCNNPFN-UHFFFAOYSA-N
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Description

3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyridine ring substituted with a chloro group and an oxazole ring fused to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyridine typically involves multiple steps. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the piperidine moiety, and finally the coupling of these intermediates with the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyridine: Similar structure with a different substitution pattern on the pyridine ring.

    4-chloro-3-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyridine: Another isomer with the chloro group at a different position.

    3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyridine: Variation in the position of the piperidine moiety.

Uniqueness

The uniqueness of 3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyridine lies in its specific substitution pattern, which can influence its reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c21-16-12-22-9-8-18(16)26-15-7-4-10-24(13-15)20(25)17-11-19(27-23-17)14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,15H,4,7,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBRDJXTCNNPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3)OC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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